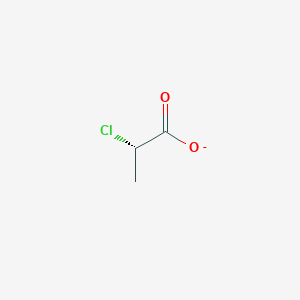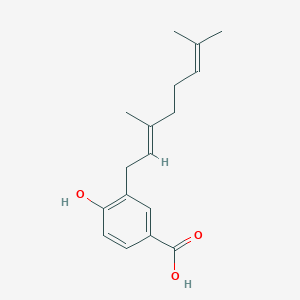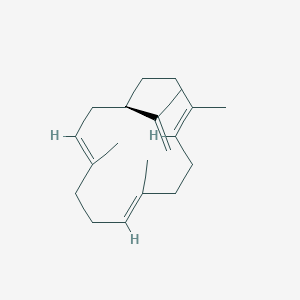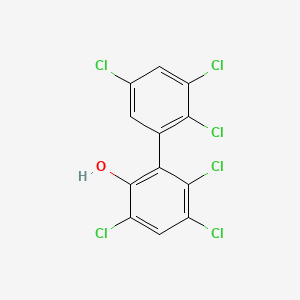![molecular formula C15H16N2O2S B1238131 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)
1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-[2-(methylthio)phenyl]urea is a member of ureas.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The compound 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea shares structural similarities with metobromuron, a phenylurea herbicide. A study on metobromuron revealed its crystal structure and interactions, forming chains along specific axes and a two-dimensional network (Kang, Kim, Kwon, & Kim, 2015).
Synthesis Methods
- Research by Sarantou & Varvounis (2022) explored the synthesis of similar phenylurea compounds, providing insights into different methods of synthesis and their yields, highlighting the compound's chemical versatility and potential for varied applications (Sarantou & Varvounis, 2022).
Medical Applications
- A study by Zarghi et al. (2008) on 1,3-diarylurea derivatives, including compounds structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, showed potent inhibitory activity in cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory and cancer therapeutic applications (Zarghi et al., 2008).
Optical and Electronic Properties
- Research on functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, which are structurally similar to the compound , has shown interesting electronic properties, which could have applications in material science and photophysical studies (Singh et al., 2016).
Anticancer Investigations
- A study on urea derivatives, including compounds similar to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, explored their potential in inhibiting enzymes and their effects on cancer cell lines, indicating potential applications in cancer research and treatment (Mustafa, Perveen, & Khan, 2014).
ROCK Inhibition for Cancer Treatment
- Pireddu et al. (2012) studied 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, compounds structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, as potent ROCK inhibitors, showing promise in human lung cancer treatment (Pireddu et al., 2012).
Nonlinear Optical Materials
- Investigations into similar compounds have shown potential applications in nonlinear optical materials, which are crucial in fields like photonics and telecommunications (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Potential Anti-Cancer Agents
- Feng et al. (2020) researched diaryl ureas, finding potent antiproliferative effects on various cancer cell lines, indicating the potential of 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea derivatives as anti-cancer agents (Feng et al., 2020).
Corrosion Inhibition
- Bahrami & Hosseini (2012) explored the corrosion inhibition properties of similar urea compounds, suggesting applications in material science and industrial chemistry (Bahrami & Hosseini, 2012).
Structural and Optical Properties
- Kumar et al. (2012) studied the structural and optical properties of related compounds, indicating applications in opto-electronic devices due to their high nonlinearity and thermal stability (Kumar, Ravindrachary, Janardhana, & Poojary, 2012).
Inhibition of Translation Initiation in Cancer
- Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas, structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, could inhibit cancer cell proliferation by affecting translation initiation (Denoyelle et al., 2012).
Propiedades
Fórmula molecular |
C15H16N2O2S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-7-5-6-11(10-12)16-15(18)17-13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Clave InChI |
JTKXTGXHHYEMKU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S,6R,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride](/img/structure/B1238050.png)





![2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1238060.png)



![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)

![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)